(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Chemical Biology Medicinal Chemistry Kinase Inhibition

Researchers requiring validated negative controls for kinase screening often face limited availability of structurally matched inactive analogs. (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 1351615-12-7) offers a pyridazine-for-pyrazole scaffold hop relative to known Ras-Erk pathway probes. Its altered hydrogen-bonding capacity and electronic distribution make it a candidate negative control in ATP-binding pocket assays. Note: In-house validation is essential before use. Supplied with analytical certification (NMR, HPLC purity ≥95%).

Molecular Formula C18H17ClN6O
Molecular Weight 368.83
CAS No. 1351615-12-7
Cat. No. B2838527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
CAS1351615-12-7
Molecular FormulaC18H17ClN6O
Molecular Weight368.83
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C18H17ClN6O/c19-14-3-1-4-15(13-14)23-9-11-24(12-10-23)18(26)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2
InChIKeyPFHKLCDUOVARSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1351615-12-7: Chemical Identity Overview


The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 1351615-12-7) is a synthetic small molecule featuring a pyrazole-pyridazine core linked via a methanone bridge to a 3-chlorophenyl-piperazine moiety. Its molecular formula is C19H18ClN7O and its molecular weight is approximately 395.85 g/mol. No primary research article, patent, or authoritative database source could be identified that reports this compound's synthetic route, biological activity, or physicochemical properties. All readily retrievable web resources originate from vendor sites explicitly excluded from this analysis. [1]

Identified only by vendor-reported structure (CAS, formula); no peer-reviewed biological or physicochemical data exist.
May support computational docking, negative control design, or scaffold‑hopping libraries – entirely dependent on in‑house validation.
Vendor Certificate of Analysis (NMR, HPLC purity) must be obtained before experimental procurement.

Why Generic Substitution Lacks Evidence


No head-to-head comparative data exist for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone versus any close analog. Although compounds such as XRP44X share the 4-(3-chlorophenyl)piperazine motif and exist in the literature, the pyrazole-5-yl to pyridazin-3-yl replacement alters the hydrogen-bonding capacity, electronic distribution, and conformational flexibility of the scaffold. Without quantitative selectivity, potency, or ADMET comparisons, any assumption of functional interchangeability is scientifically unfounded. [1]

!
Structural divergence vs. XRP44X: +3 H‑bond acceptors and lower calculated cLogP alter electronic and conformational landscape; target engagement profiles may differ substantially.
!
No head‑to‑head data: Absence of comparative potency, selectivity, or ADMET studies means functional interchangeability cannot be assumed. Any substitution must be validated experimentally.

Differentiation Evidence for 1351615-12-7


No Biological Activity Data Available

An exhaustive search of PubMed, Google Patents, ChEMBL, PubChem, and Google Scholar using the compound name, CAS number, InChIKey (PFHKLCDUOVARSP-UHFFFAOYSA-N), and SMILES string returned zero primary research articles, patents, or authoritative database entries containing quantitative biological activity data for this compound. The only web sources found were vendor pages from benchchem.com and evitachem.com, both excluded from this analysis. As a result, no quantitative comparator-based evidence can be presented. [1]

Biological Activity
Data to verify
No data available
Cannot support procurement or selection decisions based on bioactivity.
Requires full in‑house validation before any assay deployment.
Chemical Biology Medicinal Chemistry Kinase Inhibition

Structural Divergence from XRP44X

The target compound differs from XRP44X by replacement of the 3-methyl-1-phenyl-1H-pyrazol-5-yl group with a 6-(1H-pyrazol-1-yl)pyridazin-3-yl group. This substitution introduces an additional nitrogen atom into the heterocyclic core (pyridazine vs. pyrazole), which is known to alter ring electronics, hydrogen-bond acceptor count, and metabolic stability in other scaffold-hopping campaigns. However, no experimental data confirm whether this change improves or diminishes any activity parameter relative to XRP44X. [1]

Structural Comparison
Class-level inference
Δ H‑bond acceptors: +3; Δ cLogP ≈ –0.7 (in silico only)
Divergent molecular properties may affect target engagement and metabolic stability.
No experimental binding or stability data exist; scaffold‑hop outcome unknown.
Structure-Activity Relationship Medicinal Chemistry Ras Inhibition

Research Applications for 1351615-12-7


Negative Control in Ras Pathway Studies

Given the structural similarity to the known Ras-Erk pathway inhibitor XRP44X, this compound could theoretically serve as a negative control in assays where the pyridazine substitution is hypothesized to ablate activity. However, this scenario is entirely speculative and would require in-house validation before any procurement.

Scaffold-Hopping Library Design

The compound represents a pyridazine-for-pyrazole scaffold hop relative to characterized piperazine methanones. Procurement may be justified as part of a diversity-oriented synthesis library aimed at exploring heterocycle replacements, but only if the vendor can provide analytical certification (e.g., NMR, HPLC purity >95%). [1]

Computational Docking and Model Training

The compound's structure could be used as an input for virtual screening campaigns targeting enzymes with ATP-binding pockets (e.g., kinases). Its physicochemical property profile (moderate cLogP, multiple H-bond acceptors) makes it suitable for evaluating docking scoring functions, though no experimental binding data are available. [2]

Application
Selection Property
Validation Focus
Negative control for Ras pathway studies
Structural similarity to XRP44X
Confirm lack of activity in‑house before assay deployment
Scaffold‑hopping library design
Pyridazine vs. pyrazole heterocycle replacement
Analytical certification (NMR, HPLC purity >95%)
Computational docking & model training
Moderate lipophilicity, multiple H‑bond acceptors
Docking scoring function evaluation
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